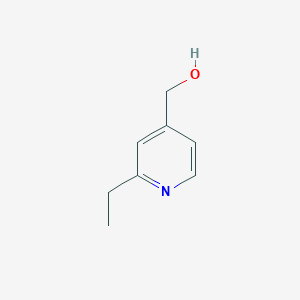

(2-Ethylpyridin-4-yl)methanol

Description

Synthesis Analysis

The synthesis of pyridinyl methanol derivatives, including "(2-Ethylpyridin-4-yl)methanol", often involves condensation reactions, ligand exchange, or reduction processes. For example, derivatives similar to "(2-Ethylpyridin-4-yl)methanol" have been synthesized through condensation reactions without catalysts or solvents at elevated temperatures, demonstrating the potential for straightforward synthetic pathways (Percino, Chapela, & Rodríguez-Barbarín, 2005). Moreover, catalyst-free domino reactions have been developed for synthesizing related compounds, indicating the efficiency and versatility of modern synthetic methods (Zhao et al., 2020).

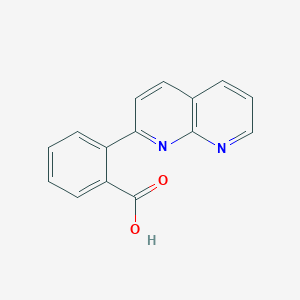

Molecular Structure Analysis

The molecular and crystal structure of pyridinyl methanol derivatives reveals interesting characteristics such as symmetrical molecules, intramolecular hydrogen bonds, and crystallization in specific crystal systems. For instance, a related compound was found to crystallize in a monoclinic crystal system with two moderate intramolecular O–H⃛N hydrogen bonds, providing stability to the crystal structure (Percino et al., 2005).

Chemical Reactions and Properties

Pyridinyl methanol derivatives engage in various chemical reactions, such as ligand exchange reactions with metal complexes, showcasing their reactivity and potential in coordination chemistry. For example, ligand exchange reactions involving methoxide in metal complexes have been reported, indicating the reactivity of these compounds in forming new chemical bonds (Klausmeyer et al., 2003).

Physical Properties Analysis

The physical properties of pyridinyl methanol derivatives, including solubility, boiling points, and melting points, are crucial for their application in chemical syntheses. While specific data on "(2-Ethylpyridin-4-yl)methanol" were not found, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of "(2-Ethylpyridin-4-yl)methanol" and similar compounds, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are fundamental to their utility in organic synthesis and material science. Their reactivity in ligand exchange reactions and ability to form stable complexes with metals highlight their chemical versatility (Klausmeyer et al., 2003).

Propriétés

IUPAC Name |

(2-ethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRUOPWMFMXHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylpyridin-4-yl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)